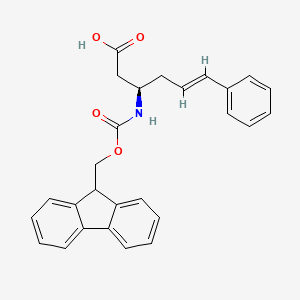

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid

Descripción

Historical context and development

The development of fluorenylmethoxycarbonyl-(R)-3-amino-(6-phenyl)-5-hexenoic acid is intrinsically linked to the broader evolution of protecting group chemistry in peptide synthesis, particularly the revolutionary introduction of the fluorenylmethoxycarbonyl protecting group by Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970. The fluorenylmethoxycarbonyl group was specifically designed to address the need for base-labile amino-protecting groups that could complement the existing acid-labile protecting groups available at the time. Carpino and Han noted that "there is currently no complementary set of groups cleavable by basic reagents of graded activity," which motivated their development of this innovative protecting strategy.

The historical significance of the fluorenylmethoxycarbonyl group extends beyond its initial introduction, as it underwent substantial refinement when adapted for solid-phase peptide synthesis applications. Initially, the fluorenylmethoxycarbonyl group proved unsuitable for solution chemistry due to the reactive nature of its cleavage product, dibenzofulvene, which could reattach to the liberated amine or prove difficult to separate from the desired product. However, when applied to solid-phase synthesis, these limitations were overcome because the dibenzofulvene and any associated adducts could be simply washed away from the solid support. This adaptation marked a crucial turning point that enabled the widespread adoption of fluorenylmethoxycarbonyl chemistry in peptide synthesis.

The specific development of styryl-modified amino acid derivatives, including fluorenylmethoxycarbonyl-(R)-3-amino-(6-phenyl)-5-hexenoic acid, emerged from the recognition that introducing aromatic functionality into amino acid side chains could provide enhanced reactivity and novel properties for peptide applications. These compounds represent an evolution in amino acid design, moving beyond the traditional twenty natural amino acids to create specialized building blocks that can impart unique characteristics to synthetic peptides. The styryl modification introduces both structural rigidity through the alkene linker and extended aromatic character through the phenyl group, creating opportunities for enhanced interactions and functionalization.

Nomenclature and structural classification

Fluorenylmethoxycarbonyl-(R)-3-amino-(6-phenyl)-5-hexenoic acid is systematically classified under the Chemical Abstracts Service number 332064-75-2, with the molecular formula C27H25NO4 and a molecular weight of 427.49 daltons. The compound's nomenclature reflects its complex structural architecture, with the systematic name 5-Hexenoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6-phenyl-, (3R,5E)- providing a complete description of its stereochemical and structural features. Alternative nomenclature includes (3R,5E)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-phenyl-5-hexenoic acid, which emphasizes the specific stereochemical configuration at the 3-position and the E-configuration of the alkene.

The structural classification of this compound places it within several important chemical categories. Primarily, it belongs to the class of fluorenylmethoxycarbonyl-protected amino acid derivatives, which are characterized by the presence of the fluorenylmethoxycarbonyl protecting group attached to the amino function. Additionally, the compound is classified as a non-natural amino acid derivative, distinguishing it from the twenty standard proteinogenic amino acids. The presence of the styryl functionality, characterized by the phenyl group connected through an alkene bridge, places it within the specialized subfamily of styryl-modified amino acids.

The stereochemical designation (3R,5E) is particularly significant for understanding the compound's three-dimensional structure and its potential interactions with biological systems. The R-configuration at the 3-position indicates the specific spatial arrangement of substituents around the amino-bearing carbon, while the E-configuration of the alkene describes the trans-arrangement of the higher-priority substituents across the double bond. This precise stereochemical control is essential for ensuring consistent biological activity and predictable behavior in peptide synthesis applications.

Significance in peptide chemistry and biochemistry

The significance of fluorenylmethoxycarbonyl-(R)-3-amino-(6-phenyl)-5-hexenoic acid in peptide chemistry stems from its dual functionality as both a protected amino acid building block and a source of unique structural features for synthetic peptides. As a fluorenylmethoxycarbonyl-protected amino acid derivative, it is commonly utilized in solid-phase peptide synthesis protocols, where the fluorenylmethoxycarbonyl group serves as a temporary protecting group for the amino function during sequential peptide bond formation. The base-labile nature of the fluorenylmethoxycarbonyl group allows for selective removal using mild basic conditions, typically employing piperidine solutions, without affecting other acid-labile protecting groups that may be present on side-chain functionalities.

The compound's utility in peptide synthesis is particularly enhanced by the stability and predictable behavior of the fluorenylmethoxycarbonyl protecting group under the conditions commonly employed in solid-phase peptide synthesis. The protecting group is stable toward acids and hydrolysis, ensuring that premature deprotection does not occur during the acidic coupling reactions or other synthetic manipulations. Additionally, the release of the fluorenylmethoxycarbonyl group produces dibenzofulvene as a byproduct, which can be monitored by ultraviolet spectroscopy, providing a convenient method for tracking the progress of deprotection reactions.

Beyond its role as a protecting group, the styryl functionality incorporated into this amino acid derivative provides unique opportunities for introducing aromatic character and extended conjugation into peptide structures. The phenyl group connected through the alkene bridge creates a rigid, planar aromatic system that can participate in π-π stacking interactions, hydrophobic interactions, and other non-covalent binding modes that are important for protein-protein interactions and molecular recognition. This aromatic functionality also provides opportunities for further chemical modification, as the styryl system can serve as a handle for additional functionalization through reactions such as cross-metathesis, hydrogenation, or cycloaddition reactions.

The incorporation of fluorenylmethoxycarbonyl-(R)-3-amino-(6-phenyl)-5-hexenoic acid into peptide sequences has been demonstrated to be valuable for creating peptides with enhanced biological activity and improved pharmacological properties. The extended aromatic character provided by the styryl functionality can improve binding affinity to target proteins, while the increased hydrophobic character can enhance membrane permeability and cellular uptake. These properties make the compound particularly valuable for the development of peptide-based therapeutics and research tools.

Relationship to styryl-modified amino acid family

Fluorenylmethoxycarbonyl-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a prominent member of the styryl-modified amino acid family, which encompasses a diverse group of non-natural amino acid derivatives characterized by the presence of aromatic functionality connected to the amino acid backbone through alkene linkages. This family includes related compounds such as fluorenylmethoxycarbonyl-3-styryl-L-alanine and other derivatives that incorporate similar structural motifs but differ in the specific positioning and stereochemistry of the aromatic substituents. The family represents an important class of amino acid building blocks that have been specifically designed to introduce aromatic character and extended conjugation into peptide structures.

The structural relationships within the styryl-modified amino acid family are defined by common architectural features, including the presence of aromatic rings, alkene linkages, and amino acid backbones. However, the specific spatial arrangements and stereochemical configurations of these elements vary among family members, leading to distinct properties and applications for each derivative. Fluorenylmethoxycarbonyl-(R)-3-amino-(6-phenyl)-5-hexenoic acid is distinguished within this family by its specific chain length, with the phenyl group positioned at the 6-position of a hexenoic acid backbone, and its defined stereochemistry at both the amino-bearing carbon and the alkene functionality.

The development of the styryl-modified amino acid family has been driven by the recognition that natural amino acids, while providing excellent building blocks for biological peptides and proteins, have limited chemical diversity when it comes to aromatic functionality and extended conjugation systems. By creating synthetic amino acid derivatives that incorporate styryl functionality, chemists have expanded the toolkit available for peptide design and enabled the creation of peptides with enhanced properties for various applications including drug development, material science, and bioconjugation.

Comparative analysis of family members reveals that fluorenylmethoxycarbonyl-(R)-3-amino-(6-phenyl)-5-hexenoic acid offers several distinctive advantages. The specific positioning of the phenyl group and the length of the alkyl chain provide optimal spacing for aromatic interactions while maintaining flexibility in the peptide backbone. The R-stereochemistry at the amino-bearing carbon ensures compatibility with natural peptide stereochemistry, while the E-configuration of the alkene provides a more extended and rigid conformation compared to the Z-isomer.

Propiedades

IUPAC Name |

(E,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)/b11-8+/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWHGLZHUJARIA-OJLWIZQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a modified amino acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which enhances its stability and solubility, making it suitable for various applications in medicinal chemistry and peptide synthesis.

Structural Characteristics

The molecular formula of this compound is . Its structure includes:

- Amino Group : Facilitates hydrogen bonding with biological macromolecules.

- Phenyl Group : Promotes hydrophobic interactions.

- Double Bond : Contributes to its unique reactivity profile.

These features enable the compound to engage in multiple types of interactions within biological systems, potentially influencing various biochemical pathways.

Biological Activities

Case Study 1: Neuroprotective Properties

In a study examining the effects of various amino acids on neuronal health, this compound was assessed for its ability to protect neurons from oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of several amino acid derivatives revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the hexenoic backbone.

- Introduction of the amino group.

- Protection with the Fmoc group.

This compound is primarily used in solid-phase peptide synthesis (SPPS), where its stability allows for the production of complex peptides with enhanced biological activities .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-6-phenylhexanoic acid | Lacks double bond | Saturated structure; different reactivity profile |

| 3-Amino-6-phenylhex-5-enoic acid | Free acid form without hydrochloride salt | Retains double bond; different solubility characteristics |

| This compound | N-Fmoc protected β-amino acid | Used primarily in peptide synthesis; enhanced stability |

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The Fmoc group can be easily removed under basic conditions, facilitating further reactions without affecting the integrity of the peptide backbone.

Case Study:

In a study published in Organic & Biomolecular Chemistry, researchers utilized this compound to synthesize complex peptides with enhanced stability and bioactivity. The incorporation of this amino acid allowed for the formation of cyclic peptides that demonstrated improved binding affinity to target proteins, highlighting its potential in drug design .

Drug Development

This compound has been identified as a promising candidate for developing active pharmaceutical ingredients (APIs). Its structural features contribute to the modulation of biological activity, making it suitable for designing new therapeutics.

Data Table: Potential APIs Derived from this compound

Bioconjugation

The compound can also be employed in bioconjugation strategies, where it serves as a linker between biomolecules. This application is particularly relevant in creating targeted drug delivery systems, where specific targeting to cancer cells or other diseased tissues is essential.

Case Study:

Research published in Nature Communications demonstrated the successful use of this compound as a linker in antibody-drug conjugates (ADCs). The study showed that ADCs incorporating this amino acid exhibited enhanced cytotoxicity against cancer cell lines compared to traditional conjugates .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid and analogous Fmoc-protected amino acids:

†Calculated based on formula C26H27NO4.

Q & A

Q. What is the function of the Fmoc protecting group in Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethyloxycarbonyl) group temporarily protects the α-amino group, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protecting groups. Its steric bulk can reduce coupling efficiency for hindered residues, necessitating high-activation coupling reagents like HATU or COMU .

Q. What are the recommended protocols for resin handling and storage when using this compound?

Store resins in inert solvents like DCM or NMP to prevent premature Fmoc cleavage. Avoid long-term storage in DMF, which may generate amines and degrade Fmoc. For dry storage, ensure thorough solvent removal under vacuum and store desiccated at -20°C .

Q. How should researchers optimize coupling conditions for this compound?

Pre-activate the amino acid with a 4:1 molar ratio of coupling reagent (e.g., HATU/DIEA) in DMF. Extend coupling times to 1–2 hours, perform Kaiser tests to confirm completion, and use double coupling or microwave assistance for sterically hindered residues .

Q. Which analytical techniques verify successful incorporation and purity of this amino acid in synthetic peptides?

Use reverse-phase HPLC (0.1% TFA in water/acetonitrile gradients) for purity, LC-MS for molecular weight confirmation, and MALDI-TOF for mass validation. Trityl assays quantify free amino groups post-coupling .

Advanced Research Questions

Q. How can steric hindrance challenges be mitigated when coupling this amino acid adjacent to bulky residues?

Employ high-efficiency reagents (e.g., HATU), elevate reaction temperatures (40–50°C), or use pseudo-proline dipeptides to reduce steric clash. Pre-activation for 5 minutes before resin addition improves kinetics .

Q. How is this compound utilized in β-peptide synthesis?

Convert α-amino acids to β-forms via Arndt-Eistert homologation. Anchor the amino acid to Wang or chlorotrityl resins via its carboxyl group. Monitor β-sheet/helical conformations using circular dichroism (CD) spectroscopy .

Q. What methodologies confirm enantiomeric purity during synthesis?

Chiral HPLC (e.g., Chiralpak IA-3 with hexane/isopropanol) or Marfey’s reagent derivatization followed by LC-MS analysis differentiates enantiomers .

Q. How does this amino acid influence peptide hydrogel stability and self-assembly?

The hydrophobic phenyl group promotes β-sheet or helical motifs, enhancing fibrillar stability. Fiber X-ray diffraction and TEM characterize nanostructures, while pH adjustments modulate gelation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.